2-Cyclopenten-1-one, 3-butyl-2-methyl-
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Overview
Description
2-Cyclopenten-1-one, 3-butyl-2-methyl- is an organic compound with the molecular formula C10H16O It belongs to the class of cyclopentenones, which are characterized by a five-membered ring containing both a ketone and an alkene functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 3-butyl-2-methyl- can be achieved through several methods. One common approach involves the alkylation of cyclopentenone derivatives. For instance, the reaction of 2-cyclopenten-1-one with butyl and methyl groups under basic conditions can yield the desired product. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is carried out in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 2-Cyclopenten-1-one, 3-butyl-2-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, catalytic methods using transition metal catalysts may be employed to improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 3-butyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-position relative to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentenone derivatives.
Scientific Research Applications
2-Cyclopenten-1-one, 3-butyl-2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 3-butyl-2-methyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one, 2-(2-butenyl)-3-methyl-: Similar structure but with different alkyl substituents.
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-: Another cyclopentenone derivative with different alkyl groups.
Cyclopentenone: The parent compound with no alkyl substituents.
Uniqueness
2-Cyclopenten-1-one, 3-butyl-2-methyl- is unique due to its specific alkyl substituents, which can influence its reactivity and biological activity. The presence of both butyl and methyl groups can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets.
Properties
CAS No. |
5760-60-1 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3-butyl-2-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-3-4-5-9-6-7-10(11)8(9)2/h3-7H2,1-2H3 |
InChI Key |
LNRXJLKDTCWCEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=O)CC1)C |
Origin of Product |
United States |
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